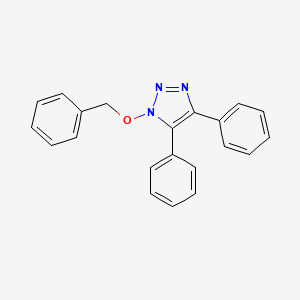
4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine through diazotization followed by azidation.
Cycloaddition Reaction: The azide is reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and preparation of high-purity azides and alkynes.
Catalytic Cycloaddition: Conducting the cycloaddition reaction in reactors with efficient mixing and temperature control.
Purification: Purification of the product through crystallization, distillation, or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the triazole.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of triazole oxides or hydroxylated derivatives.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Introduction of various substituents leading to functionalized triazoles.
科学的研究の応用
4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and target. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis.
類似化合物との比較
Similar Compounds
4,5-Diphenyl-1H-imidazole: Similar structure but lacks the phenylmethoxy group.
4,5-Diphenyl-1H-1,2,3-triazole: Similar triazole core but without the phenylmethoxy substitution.
4,5-Diphenyl-1H-pyrazole: Another heterocyclic compound with a different nitrogen arrangement.
Uniqueness
4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This substitution can enhance its ability to interact with specific biological targets and improve its solubility and stability.
特性
分子式 |
C21H17N3O |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
4,5-diphenyl-1-phenylmethoxytriazole |
InChI |
InChI=1S/C21H17N3O/c1-4-10-17(11-5-1)16-25-24-21(19-14-8-3-9-15-19)20(22-23-24)18-12-6-2-7-13-18/h1-15H,16H2 |
InChIキー |
PWUKAGVRTLJBHP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CON2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


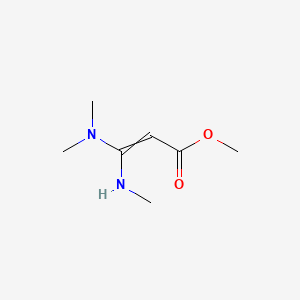
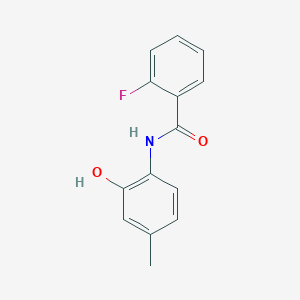
![2-Butanone, 3-[(methylsulfonyl)oxy]-](/img/structure/B13804173.png)


![Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro-](/img/structure/B13804209.png)
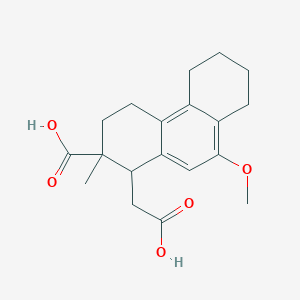

![3,7-Ethanofuro[3,2-b]pyridine](/img/structure/B13804224.png)
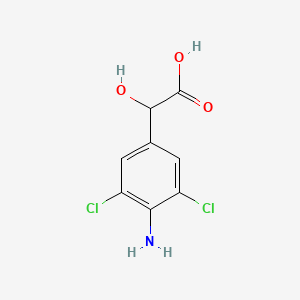


![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)
![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
